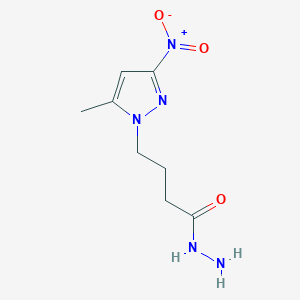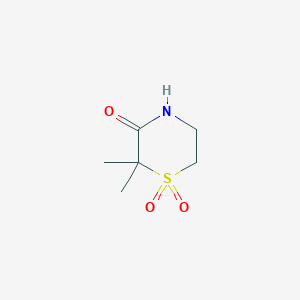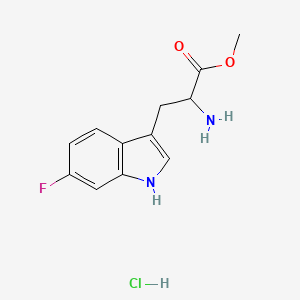
methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride
Übersicht
Beschreibung
“Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1018815-57-0 . It has a molecular weight of 272.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride” and its InChI Code is "1S/C12H13FN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 272.70 , and the molecular formula is C12H14ClFN2O2 .Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride, though not directly mentioned, may be related to the study of branched chain aldehydes like 2-methyl propanal in foods. These compounds are significant for their role in flavor profiles in various products. Understanding their production and degradation pathways, primarily from amino acids, is crucial for controlling flavor compound levels in food products (Smit, Engels, & Smit, 2009).
Synthesis of Fluorinated Compounds
The research on the synthesis of 2-Fluoro-4-bromobiphenyl provides insights into the methodologies and challenges associated with the production of fluorinated compounds, which may be relevant for the synthesis or study of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride. The synthesis process, its challenges, and the importance of specific conditions and reagents are detailed in the study, highlighting the complex nature of creating such fluorinated compounds (Qiu et al., 2009).
Amyloid Imaging in Alzheimer's Disease
While not directly mentioning methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride, studies on amyloid imaging in Alzheimer's disease using various radioligands, including some with fluorinated components, provide an insight into the potential diagnostic uses of fluorinated compounds. These studies underline the breakthroughs in understanding amyloid deposits in the brain, potentially offering a context where similar fluorinated compounds might be used (Nordberg, 2007).
Anticancer Compound Development
The review on the structure-activity relationship of natural and synthetic antimetastatic compounds discusses the importance of functional groups like fluoro, methoxy, and amino in the development of effective anticancer drugs. This context could be relevant when considering the functional groups present in methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride and their potential biological activities or applications in drug design (Liew et al., 2020).
Fluorine in Protein Design
The study on the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins might offer insights relevant to the structural and functional role of the fluoro-indolyl group in methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride. Fluorination is noted to enhance protein stability against denaturation and may indicate the potential chemical stability or reactivity of fluorine-containing compounds in biological settings (Buer & Marsh, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGFNUBRSTZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)

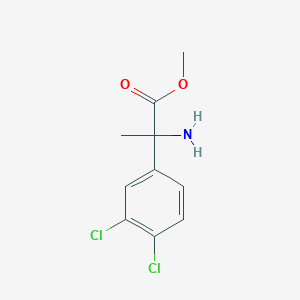
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
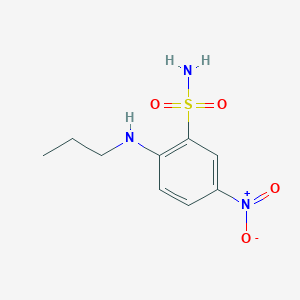

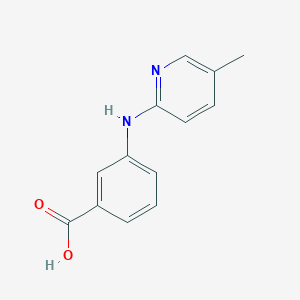
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)
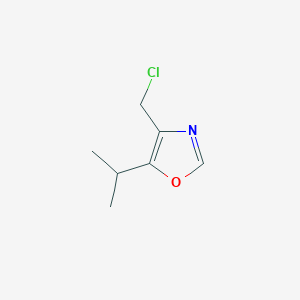
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
